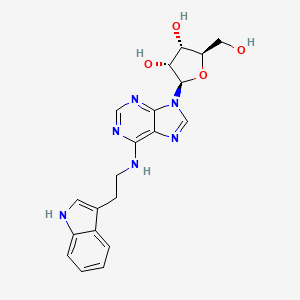
N-(2-(1H-Indol-3-yl)ethyl)adenosine
説明
“N-(2-(1H-Indol-3-yl)ethyl)adenosine” is a compound that has been studied in the context of auxin metabolism . It mimics the adenylated intermediate of the IAA-conjugation reaction . This compound is also known as Adenosine-5’- [2- (1H-indol-3-yl)ethyl]phosphate (AIEP) .
Synthesis Analysis
The synthesis of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” involves the reaction between tryptamine and naproxen . AIEP is proposed to compete with the binding of MgATP and IAA in the initial stages of catalysis .Molecular Structure Analysis
The molecular structure of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” has been analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
“N-(2-(1H-Indol-3-yl)ethyl)adenosine” is involved in the IAA-conjugation reaction, an important process for the regulation of auxin levels in plants . It mimics the adenylated intermediate of this reaction and competes with the binding of MgATP and IAA in the initial stages of catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” have been characterized. It is a white solid with a melting point of 114–115 °C .科学的研究の応用
Adenosine Receptors and TNF-alpha Production : Adenosine regulates physiological processes via A(1), A(2A), A(2B), and A(3) receptors. A study by Zhang et al. (2005) showed that adenosine analogues inhibit TNF-alpha production in lipopolysaccharide-activated monocytes, primarily through A(2A) receptor activation (Zhang et al., 2005).
Structure-Activity Relationships of Adenosine Derivatives : Research by Adachi et al. (2007) focused on synthesizing and studying 2, N6, and 5'-substituted adenosine derivatives. They identified potent agonists of the human A2BAR, suggesting applications in drug design (Adachi et al., 2007).
Oligonucleotide Hybridization : Saneyoshi et al. (2008) synthesized 2′-O-(1H-tetrazol-5-yl)ethyl-modified adenosines, finding that these modifications reduce hybridization affinity in oligonucleotides, which is significant for understanding nucleic acid interactions (Saneyoshi et al., 2008).
GABA Transport Regulation by Adenosine Receptors : Cristóvão-Ferreira et al. (2009) demonstrated that adenosine A2A receptors enhance GABA transport into nerve terminals, highlighting the intricate role of adenosine in neurotransmitter regulation (Cristóvão-Ferreira et al., 2009).
Coronary Microvascular Dilation and Adenosine Receptors : A study by Hein et al. revealed that adenosine A2A receptors mediate coronary microvascular dilation, indicating their potential role in cardiovascular treatments (Hein et al., 1999).
Cardiac Electrophysiology and Adenosine : Lerman and Belardinelli (1991) discussed adenosine's potent electrophysiologic effects, particularly its role in cardiac arrhythmias and its potential as an antiarrhythmic agent (Lerman & Belardinelli, 1991).
将来の方向性
特性
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNEMXXKWZPHR-WVSUBDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961808 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A2AR-agonist-1 | |
CAS RN |
41552-95-8 | |
| Record name | Adenosine, N-(2-(1H-indol-3-yl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1664648.png)
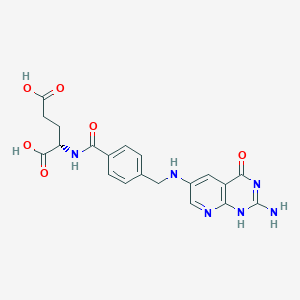
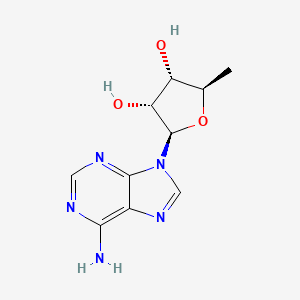
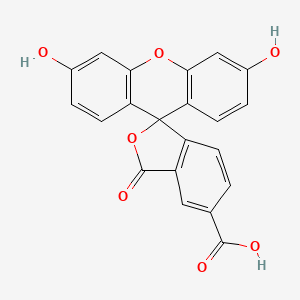
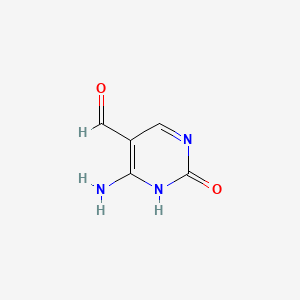
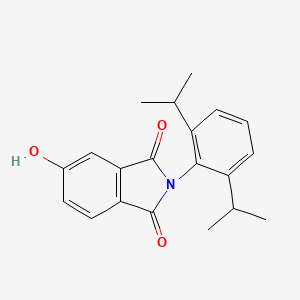

![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)
![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)

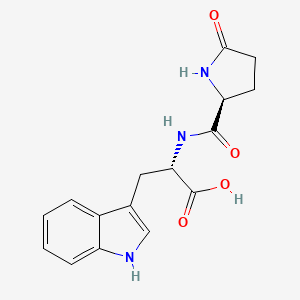
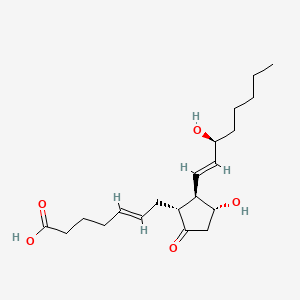
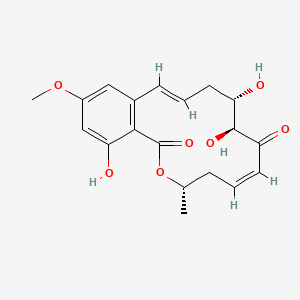
![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)